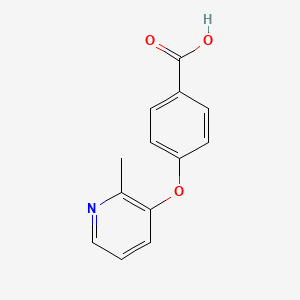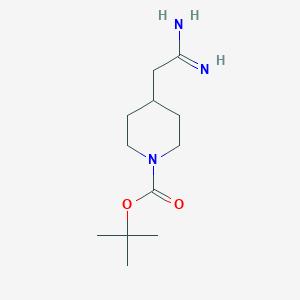![molecular formula C16H23ClN2O3 B1396800 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride CAS No. 1332529-62-0](/img/structure/B1396800.png)
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride
Vue d'ensemble
Description
“4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride” is a chemical compound that can be used for pharmaceutical testing . It has a molecular formula of C16H23ClN2O3 .
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a benzoyl group and a morpholine ring .Applications De Recherche Scientifique
Anti-Nociceptive and Anti-Inflammatory Activity
Research by Doğruer et al. (1998) explored various acetic acid derivatives, including compounds similar to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. They discovered that certain derivatives exhibited potent anti-nociceptive and anti-inflammatory activities, with some showing toxic potential. This study indicates the potential therapeutic applications of such compounds in pain and inflammation management Doğruer, Unlü, Şahin, & Yeşilada, 1998.
DNA-PK and PI3K Inhibition
Morrison et al. (2014) conducted a study on morpholino-substituted-benzoxazines, closely related to the compound . They discovered that these compounds could inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), indicating their potential use in targeting specific cellular pathways, possibly relevant for cancer research Morrison, Belz, Ihmaid, Al-Rawi, & Angove, 2014.
Lanthanoid Chelate Studies
Roy and Nag (1978) investigated 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, a compound structurally related to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. Their work focused on the formation of complexes with lanthanoids, essential for understanding the coordination chemistry and potential applications in material science Roy & Nag, 1978.
Enamine Chemistry
Ahmed and Hickmott (1979) researched the reaction of αβ-unsaturated acid chlorides with enamines derived from similar compounds. They explored synthesizing substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones, contributing to the field of organic synthesis and providing insights into the reactivity of such structures Ahmed & Hickmott, 1979.
Heterocyclic Enaminonitrile Reactions
Yamagata, Takaki, and Yamazaki (1992) studied the reactions of 4,5-dihydro-2-morpholino- and -2-pyrrolidino-3-furancarbonitriles, akin to the compound . Their research contributes to the understanding of heterocyclic enaminonitrile chemistry, which is significant in pharmaceutical and agrochemical industries Yamagata, Takaki, & Yamazaki, 1992.
Propriétés
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14;/h3-6,14,17H,1-2,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGZWPUWDFNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



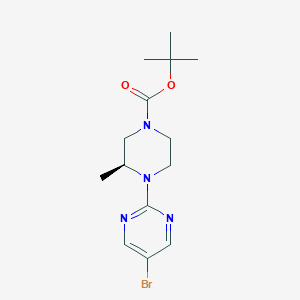
![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)
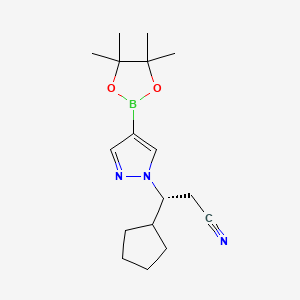
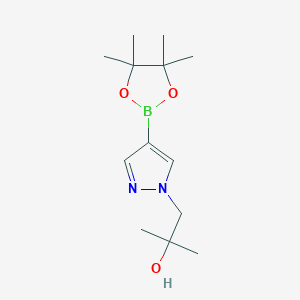
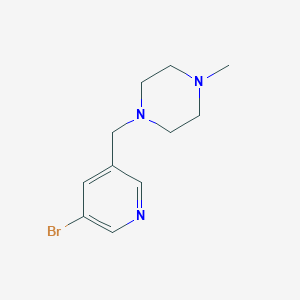
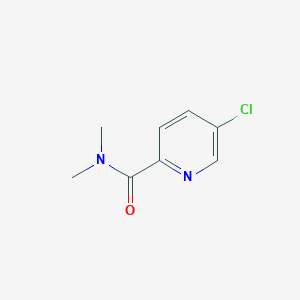

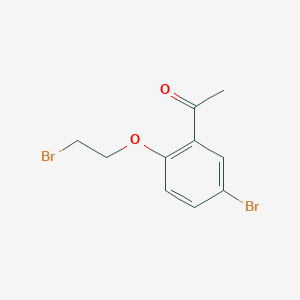
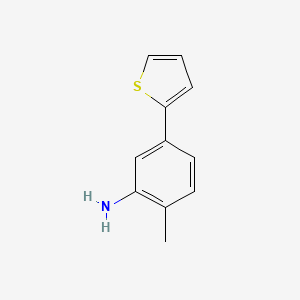
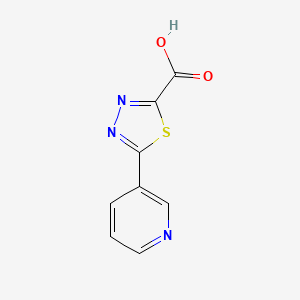
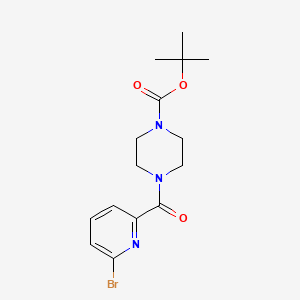
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)
